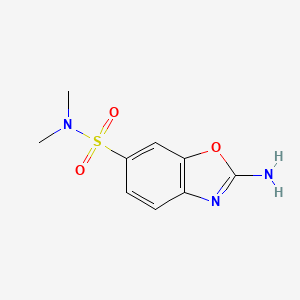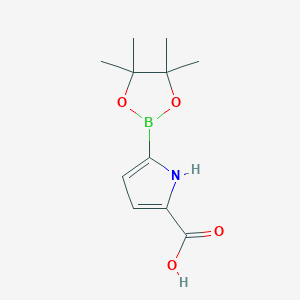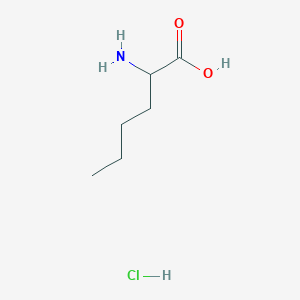
Norleucine hydrochloride
Overview
Description
Norleucine hydrochloride, also known as 2-aminohexanoic acid hydrochloride, is a non-proteinogenic amino acid. It is an isomer of the more common amino acid leucine. This compound is a white, water-soluble solid that is used in various scientific research applications due to its structural similarity to methionine, despite lacking sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Norleucine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromohexanoic acid with ammonia, followed by hydrolysis to yield norleucine. The hydrochloride salt is then formed by reacting norleucine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of bacterial strains that produce norleucine as a byproduct. The compound is then extracted and purified through various chemical processes.
Chemical Reactions Analysis
Types of Reactions
Norleucine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Norleucine can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert norleucine into different derivatives.
Substitution: Norleucine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce different amino alcohols.
Scientific Research Applications
Norleucine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a probe for studying protein structure and function.
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential role in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the production of biopharmaceuticals and as a component in fermentation processes.
Mechanism of Action
Norleucine hydrochloride exerts its effects by mimicking the structure of methionine, allowing it to be incorporated into proteins in place of methionine. This substitution can alter the properties of the proteins, providing insights into the role of methionine in various biological processes. The molecular targets and pathways involved include the methionine biosynthesis pathway and protein synthesis machinery.
Comparison with Similar Compounds
Similar Compounds
Norvaline: An isomer of valine with similar biochemical properties.
Aminocaproic acid: Another non-proteinogenic amino acid with similar structure.
Leucine: A common amino acid with a similar structure but different biochemical properties.
Isoleucine: An isomer of leucine with distinct metabolic roles.
Lysine: An essential amino acid with a similar carbon backbone but additional functional groups.
Uniqueness
Norleucine hydrochloride is unique due to its structural similarity to methionine, which allows it to be used as a methionine analog in various research applications. This property makes it valuable for studying the role of methionine in protein function and metabolism.
Properties
IUPAC Name |
2-aminohexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVQLAKDPRPPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
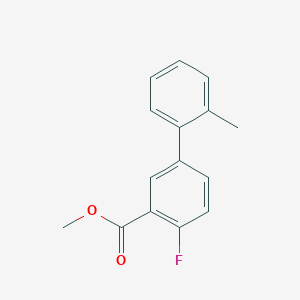
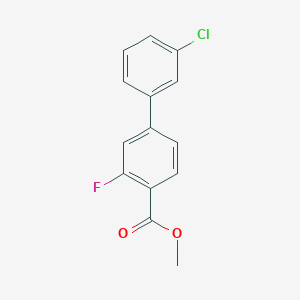
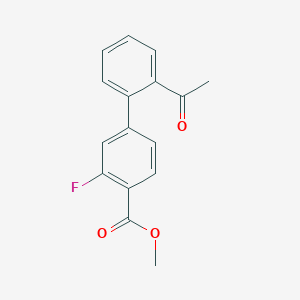
![Methyl 2-[4-(3,4-dichlorophenyl)phenyl]acetate](/img/structure/B7960954.png)

![Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate](/img/structure/B7960968.png)
![Methyl 2-[3-(3-cyanophenyl)phenyl]acetate](/img/structure/B7960974.png)
amino}pyrrolidine-1-carboxylate](/img/structure/B7960975.png)
![Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7960981.png)

